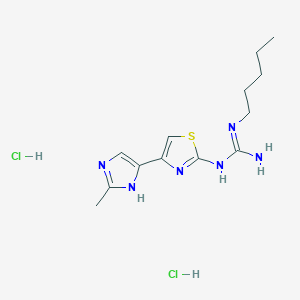

Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N'-pentyl-, dihydrochloride

CAS No.: 103140-97-2

Cat. No.: VC17132039

Molecular Formula: C13H22Cl2N6S

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103140-97-2 |

|---|---|

| Molecular Formula | C13H22Cl2N6S |

| Molecular Weight | 365.3 g/mol |

| IUPAC Name | 1-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]-2-pentylguanidine;dihydrochloride |

| Standard InChI | InChI=1S/C13H20N6S.2ClH/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10;;/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19);2*1H |

| Standard InChI Key | FHGXQTDBHURDPW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCN=C(N)NC1=NC(=CS1)C2=CN=C(N2)C.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic name indicates a guanidine core substituted with:

-

A thiazole ring (2-thiazolyl) at position N.

-

A 2-methyl-1H-imidazol-4-yl group at the 4-position of the thiazole.

-

A pentyl chain (N'-pentyl) on the guanidine nitrogen.

-

Two hydrochloride counterions.

The molecular formula is inferred as C₁₃H₂₂Cl₂N₆S, with a molecular weight of 365.33 g/mol. This aligns with structural analogs like zaltidine (C₈H₁₀N₆S), which shares the guanidine-thiazole-imidazole backbone but lacks the pentyl chain .

Stereochemical and Physicochemical Properties

-

Stereochemistry: The absence of defined stereocenters or E/Z centers suggests an achiral structure, similar to zaltidine .

-

Solubility: The dihydrochloride salt enhances water solubility, a trait critical for oral bioavailability in related compounds .

-

SMILES Notation:

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)NCCCCC.Cl.Cl

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis route is documented for this compound, its structure suggests a multi-step approach:

-

Thiazole Formation: Condensation of thiourea with α-haloketones to form the thiazole core .

-

Imidazole Substitution: Coupling of 2-methylimidazole-4-carbaldehyde via nucleophilic aromatic substitution at the thiazole’s 4-position .

-

Guanidine Functionalization: Introduction of the pentyl chain via alkylation of the guanidine nitrogen, followed by hydrochloride salt formation .

Comparative Analysis with Zaltidine

Pharmacological Profile

Mechanism of Action

Guanidine derivatives often target ion channels or G-protein-coupled receptors. For example:

-

Thiazole-Imidazole Hybrids: Modulation of mitochondrial membrane potential and apoptosis in cancer cells .

The pentyl chain in the target compound may enhance blood-brain barrier penetration, suggesting potential CNS applications absent in shorter-chain analogs .

Future Directions

Priority Research Areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume